molecular formula C19H13NO2 B14284125 2,6-Diphenoxybenzonitrile CAS No. 159914-21-3

2,6-Diphenoxybenzonitrile

Cat. No.: B14284125
CAS No.: 159914-21-3
M. Wt: 287.3 g/mol
InChI Key: WNIXQRKSGAVKHJ-UHFFFAOYSA-N
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Description

2,6-Diphenoxybenzonitrile is an organic compound characterized by the presence of two phenoxy groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Diphenoxybenzonitrile can be synthesized through the nucleophilic substitution of 2,6-dichlorobenzonitrile with phenol in the presence of a base such as potassium carbonate. The reaction typically occurs in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the reaction of 2,6-dichlorobenzonitrile with sodium or potassium phenoxide in an anhydrous alcohol environment. The reaction is carried out at temperatures ranging from 35 to 120°C, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diphenoxybenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The phenoxy groups can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium or potassium phenoxide in DMF or anhydrous alcohol.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed:

    Substitution Reactions: Depending on the nucleophile, products can include various substituted benzonitriles.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Diphenoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-diphenoxybenzonitrile primarily involves its ability to participate in nucleophilic substitution reactions. The phenoxy groups can be displaced by other nucleophiles, leading to the formation of various substituted products. The compound’s aromatic ring also allows for electrophilic aromatic substitution reactions, further expanding its reactivity profile .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to the presence of two phenoxy groups, which enhance its reactivity and potential applications in polymer and material science. Its unique structure allows for the synthesis of advanced materials with desirable properties, making it a valuable compound in various research fields.

Properties

CAS No.

159914-21-3

Molecular Formula

C19H13NO2

Molecular Weight

287.3 g/mol

IUPAC Name

2,6-diphenoxybenzonitrile

InChI

InChI=1S/C19H13NO2/c20-14-17-18(21-15-8-3-1-4-9-15)12-7-13-19(17)22-16-10-5-2-6-11-16/h1-13H

InChI Key

WNIXQRKSGAVKHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=CC=C2)OC3=CC=CC=C3)C#N

Origin of Product

United States

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